An In-depth Technical Guide to 3-Bromo-7-chloro-4H-chromen-4-one: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromo-7-chloro-4H-chromen-4-one: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: 3-Bromo-7-chloro-4H-chromen-4-one is a halogenated heterocyclic compound built upon the chromen-4-one scaffold, a privileged structure in medicinal chemistry.[1][2] Its unique substitution pattern, featuring a reactive bromine atom at the 3-position and a stable chlorine atom on the aromatic ring, makes it a highly valuable and versatile intermediate for the synthesis of novel therapeutic agents. The presence of two different halogens allows for selective, stepwise functionalization via cross-coupling reactions, while the inherent α,β-unsaturated ketone system offers a site for Michael addition, a key interaction for certain biological targets. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, proposed synthetic routes, and its significant potential in the development of kinase inhibitors, anticancer agents, and other bioactive molecules.
Chemical Identity and Physicochemical Properties
3-Bromo-7-chloro-4H-chromen-4-one is a solid organic compound characterized by a fused bicyclic system consisting of a benzene ring and a pyran-4-one ring. The systematic IUPAC name for this compound is 3-Bromo-7-chloro-4H-chromen-4-one.
Figure 1: 2D Chemical Structure of 3-Bromo-7-chloro-4H-chromen-4-one.
The key physicochemical properties of this compound are summarized in the table below, based on data provided by commercial suppliers.
| Property | Value | Source |
| IUPAC Name | 3-Bromo-7-chloro-4H-chromen-4-one | - |
| Molecular Formula | C₉H₄BrClO₂ | |
| Molecular Weight | 259.48 g/mol | |
| CAS Number | Not explicitly assigned; sold under MDL number | - |
| MDL Number | MFCD28976540 | |
| Physical Form | Solid | |
| SMILES String | O=C1C2=CC=C(Cl)C=C2OC=C1Br | |
| InChI Key | PHHUZARZSAZGRQ-UHFFFAOYSA-N |
Note: Experimental data such as melting point, boiling point, and solubility are not consistently published by commercial vendors for this specific research chemical.
Synthesis and Reactivity
Proposed Synthetic Pathway
Step 1: Vilsmeier-Haack Reaction to form 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde (Precursor)
The synthesis begins with 1-(4-chloro-2-hydroxyphenyl)ethanone. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group at the 3-position of the chromone ring. This reaction utilizes a Vilsmeier reagent (typically generated in situ from phosphorus oxychloride and dimethylformamide) to effect an electrophilic substitution on the activated enol intermediate, followed by cyclization to form the 3-formylchromone. This step is crucial as it installs the necessary precursor for the subsequent bromination.
Step 2: Bromination and Deformylation
The intermediate, 7-chloro-4-oxo-4H-chromene-3-carbaldehyde, is then subjected to bromination. A common and effective method involves using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as chloroform or acetic acid.[3] The reaction proceeds via the addition of bromine across the double bond, followed by the elimination of the formyl group to yield the final product, 3-Bromo-7-chloro-4H-chromen-4-one.
Caption: Proposed two-step synthesis of 3-Bromo-7-chloro-4H-chromen-4-one.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-7-chloro-4H-chromen-4-one stems from its distinct reactive sites, which can be addressed selectively.
-
C3-Bromo Group: The carbon-bromine bond at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust C-Cl bond on the aromatic ring.[4] This differential reactivity is a cornerstone of its utility, allowing for the selective introduction of a wide array of substituents at the C3 position while leaving the C7-chloro group intact for potential subsequent modifications under more forcing conditions.
-
α,β-Unsaturated System: The core structure contains a Michael acceptor system, making the C2 position susceptible to nucleophilic attack. This reactivity is particularly relevant in a biological context, as it allows for covalent bond formation with nucleophilic residues like cysteine in proteins. This mechanism is implicated in the activity of certain chromone-based enzyme inhibitors.[5]
-
C7-Chloro Group: While less reactive than the C3-bromo group, the chloro-substituent can still participate in cross-coupling reactions, typically requiring stronger catalysts or harsher reaction conditions. This allows for a hierarchical approach to molecular elaboration.
Applications in Medicinal Chemistry and Drug Development
The chromen-4-one scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[1][6] 3-Bromo-7-chloro-4H-chromen-4-one serves as an ideal starting point for generating libraries of novel compounds for biological screening.
A Versatile Intermediate for Structure-Activity Relationship (SAR) Studies
The primary application of this compound is as a versatile chemical building block. Its dual halogenation is particularly advantageous for late-stage functionalization in drug development programs. Researchers have utilized bromo-substituted chromone precursors to synthesize series of analogues via palladium-catalyzed cross-coupling reactions. This strategy allows for the systematic exploration of the chemical space around the core scaffold to develop a comprehensive structure-activity relationship (SAR) and optimize for potency and selectivity against a target.[7]
Potential Therapeutic Targets
Based on the demonstrated activities of closely related chromone derivatives, compounds synthesized from 3-Bromo-7-chloro-4H-chromen-4-one are promising candidates for targeting several disease areas:
-
Oncology: Chromen-4-one derivatives have been extensively investigated as anticancer agents.[1] They can act through various mechanisms, including the inhibition of critical enzymes like telomerase or CRM1.[5][8] The electrophilic nature of the chromenone core is key to its function as a CRM1 inhibitor, where it covalently binds to a cysteine residue in the protein's nuclear export signal-binding groove, leading to the nuclear retention of tumor suppressor proteins.[5] The halogen atoms can further enhance binding affinity through halogen bonding.[9]
-
Inflammatory Diseases: The non-canonical IκB kinases TBK1 and IKKε are key targets for metabolic and inflammatory disorders. Substituted chromeno-pyridine derivatives have been developed as potent inhibitors of these kinases, demonstrating the scaffold's utility in this therapeutic area.[7]
-
Infectious Diseases: The inclusion of a chlorine atom on the chromone scaffold has been shown to correlate with good antibacterial activity.[10] This suggests that derivatives of 3-Bromo-7-chloro-4H-chromen-4-one could be explored for the development of new anti-infective agents.
Caption: Synthetic utility and potential applications of the title compound.
Predicted Spectroscopic Characterization
While commercial suppliers do not typically provide analytical data for this specific research chemical, its structure can be unequivocally confirmed using standard spectroscopic methods.[3] The expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the four protons in the molecule. The aromatic protons on the benzene ring will appear as a set of doublets and a doublet of doublets, with coupling constants characteristic of their ortho and meta relationships. The proton at the C2 position will appear as a singlet in the downfield region.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The most downfield signal will correspond to the carbonyl carbon (C4). Other key signals include those for the carbon atoms directly attached to the halogens (C3 and C7) and the oxygen atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the α,β-unsaturated ketone C=O stretch, typically appearing around 1650-1630 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will show a molecular ion peak (M⁺) corresponding to the exact mass of C₉H₄BrClO₂. A key feature will be the distinctive isotopic pattern resulting from the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio), providing definitive confirmation of the elemental composition.
Safety and Handling
3-Bromo-7-chloro-4H-chromen-4-one is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
| Hazard Information | Details |
| GHS Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed. |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P330: Rinse mouth. |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Bromo-7-chloro-4H-chromen-4-one is a strategically designed synthetic intermediate with significant potential for drug discovery and medicinal chemistry. Its value lies in the combination of the biologically active chromen-4-one core with two differentially reactive halogen substituents. This structure enables selective and diverse molecular elaboration, providing a powerful platform for generating novel compounds for SAR studies and identifying new therapeutic leads against a range of diseases, including cancer and inflammatory conditions. Proper understanding of its reactivity and adherence to safety protocols are essential for its effective and safe utilization in research.
References
-
Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. Oriental Journal of Chemistry.[Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed.[Link]
-
Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. PMC.[Link]
-
Synthetic Routes and Biological Activities of Chromone Scaffolds. Asian Publication Corporation.[Link]
-
Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry.[Link]
-
3-Bromochroman-4-one. PMC.[Link]
-
3-bromo-7-methoxy-4H-chromen-4-one. Molport.[Link]
-
Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. The Royal Society of Chemistry.[Link]
-
Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. ResearchGate.[Link]
-
7-Bromo-3-iodo-4H-chromen-4-one. PubChem - NIH.[Link]
-
Synthesis of 4H-Chromen-4-one Derivatives by Intramolecular Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. PMC.[Link]
-
3-Bromo-chroman-4-one. PubMed.[Link]
-
7-Bromochromone. PubChem - NIH.[Link]
-
Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. PubMed.[Link]
-
3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. The Royal Society of Chemistry.[Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Acetyl-7-chloro-4H-chromen-4-one|Chromenone Research Chemical [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 10. Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines [scielo.org.za]
